Amaronol A
Overview
Description
Amaronol A is a natural alkaloid extracted from the roots and rhizomes of the leaf-shaped bitter apricot (Pseudolarix amabilis). It is known for its unique chemical structure and potential therapeutic applications. This compound is a white crystalline powder with a molecular formula of C15H12O8 and a molecular weight of 320.25 g/mol .
Preparation Methods
Amaronol A is typically obtained through extraction from the root and rhizome of the leaf-shaped bitter apricot. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific preparation method may vary depending on the purpose of the study .
Synthetic Routes and Reaction Conditions
Solvent Extraction: The roots and rhizomes are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The roots and rhizomes are harvested in bulk, and the extraction process is scaled up using industrial-grade solvents and equipment. The purified compound is then crystallized and packaged for distribution .
Chemical Reactions Analysis
Amaronol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinones and other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from reduction include alcohols and other reduced derivatives.
Substitution: this compound can undergo substitution reactions with reagents such as halogens or alkylating agents. .
Scientific Research Applications
Amaronol A has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a reference standard in analytical chemistry for the identification and quantification of natural products.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine: this compound has potential therapeutic applications in traditional medicine. It is used as an analgesic, anti-inflammatory, and antirheumatic agent. .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. It is also used in the production of dietary supplements and herbal medicines.
Mechanism of Action
The mechanism of action of Amaronol A involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and pain pathways, leading to its analgesic and anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Amaronol A is unique in its chemical structure and biological activity. it shares similarities with other natural alkaloids and polyphenols. Some similar compounds include:
Amaronol B: Another alkaloid extracted from the same plant, with a similar structure but different biological activity.
Thapsuine A: A polyphenol with similar antioxidant properties.
Actinoplanone A: An alkaloid with antimicrobial properties.
Pseudoanguillosporin A: A compound with similar antifungal activity
In comparison, this compound stands out due to its broad range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYMOSMINTUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Amaronol A and where is it found?
A1: this compound is a newly discovered auronol, a type of benzofuranone derivative. It was isolated from the bark of the Pseudolarix amabilis tree, also known as the golden larch. []
Q2: What is the molecular structure of this compound?
A2: this compound is characterized as 2,4,6-trihydroxy-2-[(3',4',5'-trihydroxyphenyl)methyl]-3(2H)-benzofuranone. [] While the research paper doesn't explicitly provide the molecular formula and weight, these can be deduced from the structure. Further research might offer more detailed spectroscopic data.
Q3: Does this compound exhibit any biological activity?
A3: The research paper primarily focuses on the isolation and structural elucidation of this compound. [] It doesn't delve into the biological activity of this specific compound. Therefore, further research is needed to determine its potential bioactivity and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.